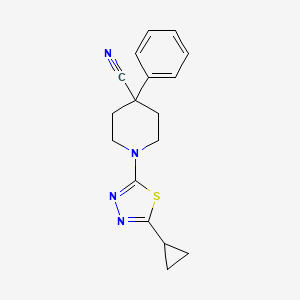![molecular formula C20H22N4O2S B12246441 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B12246441.png)
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine is a complex organic compound that features a combination of imidazo[1,2-b]pyridazine, piperidine, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine and benzoyl groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions could target the imidazo[1,2-b]pyridazine ring or the benzoyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.
Benzoyl Derivatives: Compounds containing the benzoyl group with different attached moieties.
Uniqueness
The uniqueness of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C20H22N4O2S/c1-27-17-5-3-2-4-16(17)20(25)23-11-8-15(9-12-23)14-26-19-7-6-18-21-10-13-24(18)22-19/h2-7,10,13,15H,8-9,11-12,14H2,1H3 |
InChI Key |
FQOKQGVOBYBJPG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12246359.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine](/img/structure/B12246361.png)
![2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile](/img/structure/B12246367.png)
![3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12246377.png)
![4-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]morpholine](/img/structure/B12246381.png)
![4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12246383.png)
![Ethyl 4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B12246387.png)
![3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B12246391.png)
![1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12246408.png)
![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12246415.png)
![4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12246423.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine](/img/structure/B12246426.png)
![1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B12246432.png)

